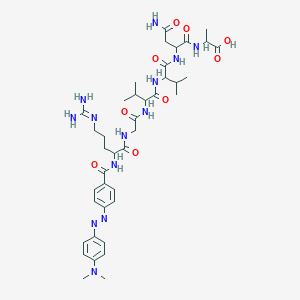
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a synthetic peptide that is widely used in biochemical research. This compound is often utilized as a fluorescence resonance energy transfer (FRET) substrate, which is a technique used to study molecular interactions and enzyme activities. The peptide sequence includes arginine, glycine, valine, asparagine, and alanine, and it is conjugated with DABCYL, a quencher molecule that absorbs fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product.
Chemical Reactions Analysis
Types of Reactions
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Substitution: Functional groups on the peptide can be substituted with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide will yield individual amino acids, while oxidation may result in the formation of disulfide bonds or sulfoxides.
Scientific Research Applications
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in FRET assays to study enzyme kinetics and molecular interactions.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the quality control of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH involves its role as a FRET substrate. When the peptide is intact, the DABCYL group quenches the fluorescence of a nearby fluorophore. Upon cleavage by a specific enzyme, the fluorophore is released from the quenching effect, resulting in an increase in fluorescence. This change in fluorescence can be measured to monitor enzyme activity and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
DABCYL-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu-EDANS: Another FRET substrate used in similar applications.
DABCYL-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-EDANS: A variant with additional amino acids and a different fluorophore.
Uniqueness
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is unique due to its specific peptide sequence and the presence of the DABCYL quencher. This combination allows for precise monitoring of enzymatic activities and molecular interactions, making it a valuable tool in various research fields.
Properties
CAS No. |
289898-42-6 |
|---|---|
Molecular Formula |
C40H59N13O9 |
Molecular Weight |
866.0 g/mol |
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44) |
InChI Key |
IDMKHUVBTOIBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















